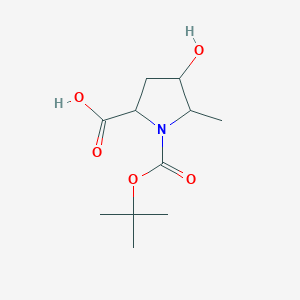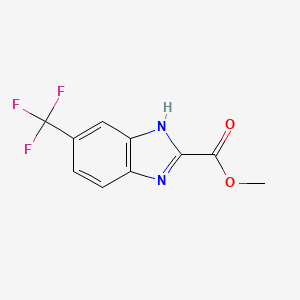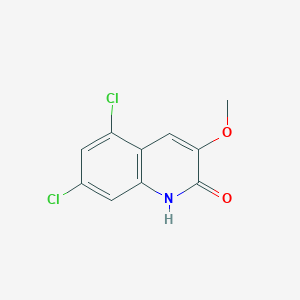
1-(4-Propylphenyl)-1H-tetrazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a propyl group attached to the phenyl ring and a thiol group attached to the tetrazole ring
準備方法
The synthesis of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration of 4-propylbenzene:
Reduction of the nitro group: The nitro group is reduced to an amine group.
Formation of the tetrazole ring: The amine group undergoes a cyclization reaction with sodium azide to form the tetrazole ring.
Introduction of the thiol group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
1-(4-Propylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include disulfides, reduced tetrazoles, and various substituted phenyl derivatives.
科学的研究の応用
1-(4-Propylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with unique electronic properties, such as organic semiconductors.
Chemical Sensors: Its thiol group makes it suitable for use in chemical sensors for detecting heavy metals and other analytes.
Catalysis: It is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
類似化合物との比較
1-(4-Propylphenyl)-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: Lacks the propyl group, leading to different solubility and reactivity.
1-(4-Methylphenyl)-1H-tetrazole-5-thiol: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: The presence of a chlorine atom introduces different reactivity and potential biological activity.
特性
分子式 |
C10H12N4S |
|---|---|
分子量 |
220.30 g/mol |
IUPAC名 |
1-(4-propylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-2-3-8-4-6-9(7-5-8)14-10(15)11-12-13-14/h4-7H,2-3H2,1H3,(H,11,13,15) |
InChIキー |
ZBXICRNUKNWKNL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)N2C(=S)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)


![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)

![2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13679736.png)


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)



